molecular formula C23H21NO2 B1159777 [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B1159777
M. Wt: 350.5 g/mol
InChI Key: DKIVMJXJKHHIRO-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of JWH 073 4-hydroxyindole metabolite-d7 involves the incorporation of deuterium atoms into the JWH 073 4-hydroxyindole metabolite. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

JWH 073 4-hydroxyindole metabolite-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can also undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), as well as catalysts and specific temperature and pressure conditions .

Mechanism of Action

The mechanism of action of JWH 073 4-hydroxyindole metabolite-d7 is related to its parent compound, JWH 073. JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor . The metabolite-d7 form is used primarily for analytical purposes and does not exert pharmacological effects directly. it aids in the study of the metabolic pathways and the detection of JWH 073 in biological samples .

Properties

Molecular Formula

C23H21NO2

Molecular Weight

350.5 g/mol

IUPAC Name

[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2

InChI Key

DKIVMJXJKHHIRO-NCKGIQLSSA-N

SMILES

CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

(1-butyl-(2,2,3,3,4,4,4-d7)-4-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone

Origin of Product

United States

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